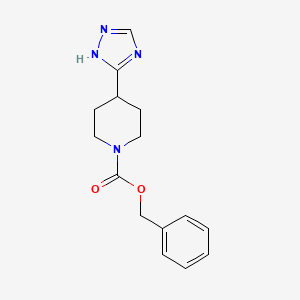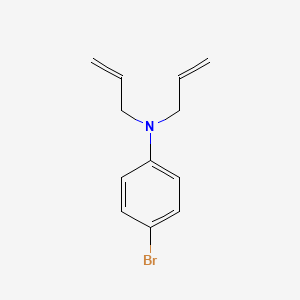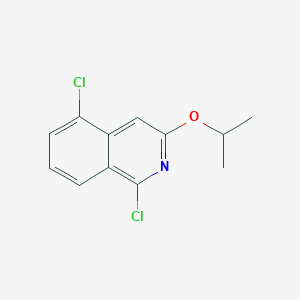
benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
説明
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the triazole ring in benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate makes it a compound of interest in medicinal chemistry and drug development.
準備方法
The synthesis of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 1H-1,2,4-triazole under specific conditions. . This reaction is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) or water .
化学反応の分析
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer activity .
類似化合物との比較
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be compared with other triazole derivatives, such as:
1-(Benzyl)-1H-1,2,3-triazole: Similar in structure but with different substitution patterns on the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities.
The uniqueness of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazole derivatives.
特性
IUPAC Name |
benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(21-10-12-4-2-1-3-5-12)19-8-6-13(7-9-19)14-16-11-17-18-14/h1-5,11,13H,6-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBOWAEOFAGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159896 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893424-27-6 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893424-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(12-Cyclohexyldodecyl)oxy]-2-methoxypropan-1-OL](/img/structure/B8605130.png)


![7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8605145.png)
![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)



![[4-(Methylamino)phenyl]acetonitrile](/img/structure/B8605192.png)

![1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B8605200.png)


